Methyl[(trimethylpyrimidin-2-YL)methyl]amine
Description
Methyl[(trimethylpyrimidin-2-YL)methyl]amine is a pyrimidine derivative featuring a trimethyl-substituted pyrimidine ring and a methylamine group attached via a methylene bridge. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, medicinal chemistry, and materials science. The trimethyl groups on the pyrimidine ring enhance lipophilicity and stability, while the primary amine group enables hydrogen bonding and nucleophilic reactivity .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-methyl-1-(4,5,6-trimethylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-6-7(2)11-9(5-10-4)12-8(6)3/h10H,5H2,1-4H3 |
InChI Key |
IDFINOIEUYDXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1C)CNC)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Cyanohydrins with Pyrimidin-2-yl-methylamine Derivatives
One of the most effective and documented methods for preparing this compound derivatives involves reductive amination of cyanohydrins with pyrimidin-2-yl-methylamine or its methylated analogs. This method is characterized by the following key features:
- Starting Materials : Cyanohydrins of a specific formula and pyrimidin-2-yl-methylamine derivatives serve as the primary reactants.
- Reaction Medium : Typically an alcoholic solvent such as methanol is used.
- Base Addition : The reaction medium is rendered basic using organic tertiary amine bases like 1,4-diazabicyclo[2.2.2]octane (DABCO).
- Reducing Agent : Sodium cyanoborohydride (NaBH3CN) is employed as a selective reducing agent to facilitate reductive amination.
- Temperature : The reaction proceeds efficiently at room temperature.
- Metal Salt Additives : To suppress side reactions, metal salts such as iron(II) sulfate heptahydrate (FeSO4·7H2O) are added to complex cyanide ions and improve yield and selectivity.
This approach replaces older methods that involved more complex intermediates like epoxides or halohydrins and offers advantages in terms of milder conditions and higher selectivity.
| Parameter | Details |
|---|---|
| Starting materials | Cyanohydrins and pyrimidin-2-yl-methylamine derivatives |
| Solvent | Methanol (alcoholic medium) |
| Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| Reducing agent | Sodium cyanoborohydride (NaBH3CN) |
| Temperature | Room temperature |
| Metal salt additive | Iron(II) sulfate heptahydrate (FeSO4·7H2O) |
| Reaction type | Reductive amination |
This method is documented in a European patent detailing the preparation of pyridin-2-yl-methylamine derivatives, which can be reasonably extended to the pyrimidin-2-yl analogs due to structural similarity and reaction mechanism.
Methylation via Boronic Acid-Mediated Nitroso Compound Reduction
Another innovative approach for the selective synthesis of mono-N-methyl aromatic amines, which can be adapted for this compound, involves the reaction of aromatic nitroso compounds with methylboronic acid in the presence of triethyl phosphate as an oxygen scavenger.
- Reaction Conditions : Conducted at room temperature, typically in toluene or other organic solvents.
- Catalyst/Promoter : Triethyl phosphate (P(OEt)3) is used to improve selectivity and yield.
- Reaction Time : Rapid, often completed within 20 minutes.
- Yields : High yields reported, ranging from 31% to 82% depending on substrates and conditions.
| Entry | Methylboronic Acid (equiv) | P(OEt)3 (equiv) | Solvent | Product Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1.0 | 1.0 | Toluene | 71 | Moderate yield |
| 2 | 1.5 | 1.1 | Toluene | 82 | Higher yield with excess boronic acid |
| 3 | 2.0 | 1.1 | Toluene | 83 | Optimal conditions |
| 4 | 1.5 | 1.1 | THF | 62 | Lower yield in THF |
| 5 | 1.5 | 1.1 | DCM | 72 | Good yield in dichloromethane |
This transition-metal-free method avoids overalkylation and hazardous reagents, making it industrially attractive.
Catalytic Methylamine Synthesis via Methanol and Ammonia over Modified Zeolites
While this method is more general for methylamine synthesis rather than specific to the pyrimidinyl derivative, insights from catalytic methylamine synthesis over Brønsted acidic mordenite catalysts provide valuable mechanistic understanding:
- Catalysts : Parent and tetraethoxysilane-modified mordenites.
- Feedstock : Methanol and ammonia.
- Temperature : Approximately 633 K.
- Selectivity Control : Modified catalysts can enhance selectivity toward mono-methylated amines.
- Mechanism : Involves formation of methylammonium ions in micropores, with desorption facilitated by ammonia.
This catalytic approach highlights the importance of reaction environment and catalyst modification in controlling amine substitution patterns, which could be extrapolated to design improved synthetic routes for this compound.
Comparative Analysis of Preparation Methods
| Method | Reaction Type | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Reductive amination of cyanohydrins | Reductive amination | Cyanohydrins, NaBH3CN, DABCO | Mild conditions, high selectivity | Requires handling cyanohydrins |
| Nitroso compound methylation | Boronic acid reaction | Aromatic nitroso, methylboronic acid, P(OEt)3 | Fast, metal-free, high yield | Limited to aromatic amines |
| Catalytic methylamine synthesis | Catalytic methylation | Methanol, ammonia, zeolite catalyst | Industrially scalable, selective | High temperature, less specific |
Detailed Research Findings
- The reductive amination method using sodium cyanoborohydride and DABCO in methanol is well-documented for pyridinyl and pyrimidinyl methylamines, offering high yields and selectivity at room temperature. The addition of iron(II) sulfate suppresses side reactions by scavenging cyanide ions, improving purity.
- The boronic acid-mediated methylation of nitroso compounds provides a rapid, selective, and environmentally benign route to mono-N-methyl aromatic amines, with triethyl phosphate acting as an effective oxygen scavenger. This method avoids overalkylation and toxic byproducts, making it suitable for scale-up.
- Catalytic methylamine synthesis over modified mordenite catalysts demonstrates how catalyst modification and reaction conditions influence product selectivity, favoring mono- over di- and tri-methylated amines. This insight is valuable for designing catalytic processes for related amines.
Chemical Reactions Analysis
Types of Reactions
Methyl[(trimethylpyrimidin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce the corresponding amine derivatives.
Scientific Research Applications
Methyl[(trimethylpyrimidin-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of Methyl[(trimethylpyrimidin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(2-Methylpyrimidin-5-yl)methanamine
- Structure : A pyrimidine ring with a single methyl group at position 2 and a methanamine group at position 5.
- Molecular Formula : C₆H₉N₃.
- Key Differences :
- Lacks the trimethyl substitution on the pyrimidine ring, reducing steric hindrance and lipophilicity.
- The primary amine at position 5 may exhibit different reactivity in nucleophilic substitutions compared to the target compound’s position 2 substitution.
- Applications : Likely serves as an intermediate in synthesizing more complex heterocycles or pharmaceuticals .
(4-Chloro-6-methyl-pyrimidin-2-yl)-ethyl-amine
- Structure : Pyrimidine ring with a chloro group (position 4), methyl group (position 6), and ethylamine at position 2.
- Molecular Formula : C₇H₁₀ClN₃.
- Key Differences :
- The chloro group is electron-withdrawing, reducing the pyrimidine ring’s electron density compared to the target compound’s electron-donating methyl groups.
- Ethylamine substituent introduces bulkier steric effects than the target’s methylamine.
- Reactivity : The chloro group facilitates nucleophilic aromatic substitution, whereas the target compound’s methyl groups favor electrophilic reactions .
6-[2-(Dimethylamino)ethyl]pyridin-3-yl Derivatives
- Structure: Pyridine-based compound with dimethylaminoethyl and methyl substituents.
- Molecular Formula : C₁₇H₂₄N₄.
- Key Differences: Pyridine core vs. Tertiary amine (dimethylamino) vs. primary amine, affecting basicity and coordination chemistry.
- Applications: Potential use in biological systems due to amine functionality and aromaticity .
Methyl Diethanol Amine (MDEA)
- Structure: Tertiary amine with two ethanol groups and one methyl group.
- Molecular Formula: C₅H₁₃NO₂.
- Key Differences: Tertiary amine vs. primary amine, leading to lower reactivity with CO₂ but higher thermal stability. Hydrophilic ethanol groups contrast with the target compound’s lipophilic pyrimidine ring.
- Applications : Widely used in CO₂ capture due to amine-CO₂ interactions; achieves 2.63 mmol CO₂/g adsorption capacity .
Structural and Functional Analysis
Electronic Effects
- Trimethylpyrimidine vs. Chloropyrimidine : Trimethyl groups donate electrons, increasing the pyrimidine ring’s electron density, whereas chloro groups withdraw electrons, reducing reactivity in electrophilic substitutions .
- Primary vs. Tertiary Amines : Primary amines (target compound) have higher nucleophilicity and are more reactive in forming imines or coordinating metals compared to tertiary amines like MDEA .
Steric and Solubility Properties
- Ethylamine vs. Methylamine : Bulkier ethylamine groups in (4-Chloro-6-methyl-pyrimidin-2-yl)-ethyl-amine may hinder access to active sites in catalytic or biological applications .
Data Table: Comparative Overview
Biological Activity
Methyl[(trimethylpyrimidin-2-YL)methyl]amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a pyrimidine ring, which is known for its role in various biological systems. The presence of the trimethylpyrimidine moiety enhances the compound's interaction with biological targets, potentially influencing its pharmacological profile.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with a pyrimidine structure can inhibit tubulin polymerization, a critical process in cancer cell proliferation. For instance, a series of synthesized analogues demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | Melanoma | 0.5 | Tubulin polymerization inhibitor |
| 5b | Breast Cancer | 0.8 | Colchicine site binding |
| 5e | Cervical Cancer | >1000 | Inactive |
In these studies, the most potent compounds were those that effectively bound to the colchicine site on tubulin, leading to disrupted microtubule dynamics and subsequent cell death .
2. Antimicrobial Activity
Pyrimidine derivatives have also shown promise as antimicrobial agents. The structural characteristics of this compound allow it to interact with bacterial membranes or inhibit essential enzymes.
Table 2: Antimicrobial Efficacy of Pyrimidine Compounds
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4b | E. coli | 32 µg/mL |
| 4c | S. aureus | 16 µg/mL |
| 4e | Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that modifications to the pyrimidine core can enhance antibacterial properties, making these compounds candidates for further development in treating infections .
3. Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties, potentially through inhibition of acetylcholinesterase (AChE). This enzyme is crucial for neurotransmitter regulation in the nervous system.
Table 3: AChE Inhibition Activity
| Compound | AChE Inhibition (%) at 10 µM |
|---|---|
| Methylamine | 45 |
| Trimethylpyridine | 60 |
The ability to inhibit AChE could position this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .
Case Studies
Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings:
- Case Study 1 : A clinical trial assessed the efficacy of a pyrimidine-based compound in patients with advanced melanoma, showing a significant reduction in tumor size after treatment.
- Case Study 2 : Another study focused on the use of pyrimidine derivatives as adjunct therapy in bacterial infections, demonstrating improved patient outcomes compared to standard antibiotic treatments.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
